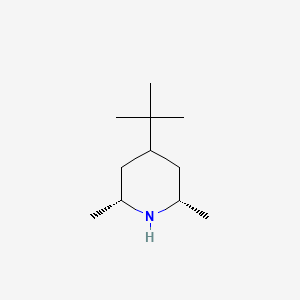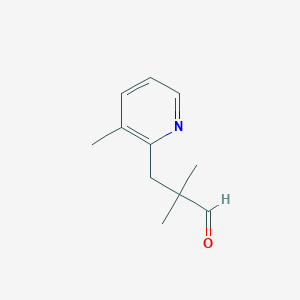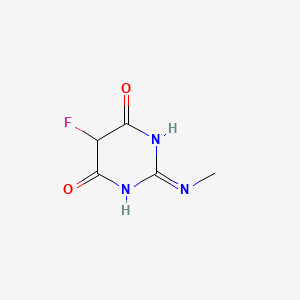
5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione is a fluorinated pyrimidine derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, featuring a fluorine atom and a methylamino group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione typically involves multi-step organic reactions. One common method includes the fluorination of a suitable pyrimidine precursor followed by the introduction of the methylamino group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow reactors to ensure consistent quality and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is essential for monitoring the reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in DNA synthesis, leading to the disruption of cellular replication processes. This inhibition is primarily due to the incorporation of the compound into the DNA strand, causing chain termination and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2’-deoxycytidine: Another fluorinated pyrimidine with similar anticancer properties.
5-Fluorouracil: A well-known chemotherapeutic agent used in the treatment of various cancers.
5-Fluoro-2-methylaniline: A related compound with different applications in organic synthesis.
Uniqueness
5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a methylamino group makes it particularly effective in certain applications, such as enzyme inhibition and DNA interaction.
Properties
Molecular Formula |
C5H6FN3O2 |
|---|---|
Molecular Weight |
159.12 g/mol |
IUPAC Name |
5-fluoro-2-methylimino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C5H6FN3O2/c1-7-5-8-3(10)2(6)4(11)9-5/h2H,1H3,(H2,7,8,9,10,11) |
InChI Key |
HDBMBTRENWBKPY-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC(=O)C(C(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13269210.png)
![4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13269211.png)
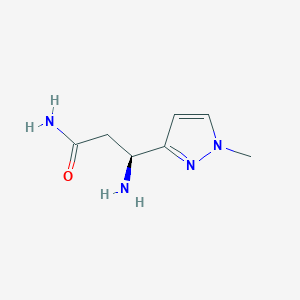

![4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13269228.png)
![1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13269233.png)
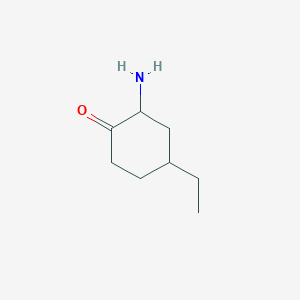
![6-Methyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B13269253.png)

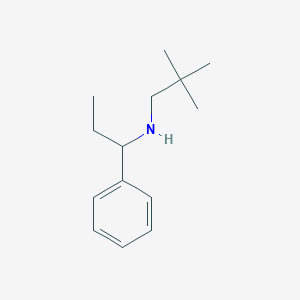
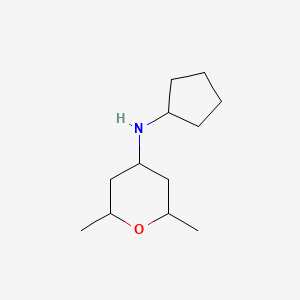
![3-[(3-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13269294.png)
